molecular formula C5H9N3O2S B1421872 (1-methyl-1H-pyrazol-4-yl)methanesulfonamide CAS No. 1247841-25-3

(1-methyl-1H-pyrazol-4-yl)methanesulfonamide

Cat. No.: B1421872
CAS No.: 1247841-25-3
M. Wt: 175.21 g/mol
InChI Key: PYHBPMYORLDKDX-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-4-yl)methanesulfonamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-pyrazol-4-yl)methanesulfonamide typically involves the reaction of (1-methyl-1H-pyrazol-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce the corresponding amine.

Scientific Research Applications

(1-methyl-1H-pyrazol-4-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive pyrazoles.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    4-Amino-1-methylpyrazole: Similar in structure but with an amino group instead of a sulfonamide group.

    1-Methyl-1H-pyrazol-3-yl)methanesulfonamide: Differing in the position of the methyl group on the pyrazole ring.

Uniqueness: (1-methyl-1H-pyrazol-4-yl)methanesulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .

Biological Activity

(1-methyl-1H-pyrazol-4-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : CHNOS
  • Molecular Weight : 175.21 g/mol
  • Structure : The compound features a pyrazole ring with a methanesulfonamide group, enhancing its solubility and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, making it a potential candidate for treating bacterial infections.

Mechanism of Action :

  • The compound targets bacterial enzymes, disrupting cell wall biosynthesis.
  • It has demonstrated activity against various pathogens, including those resistant to traditional antibiotics.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound displays anti-inflammatory properties. It may be beneficial in managing conditions such as arthritis and other inflammatory diseases.

Mechanism of Action :

  • The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines.
  • Molecular simulations suggest that the compound fits well into enzyme active sites involved in inflammatory pathways, indicating a favorable binding profile.

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/ConditionMechanism of ActionReference
AntimicrobialVarious bacteriaInhibition of cell wall synthesis
Anti-inflammatoryArthritisInhibition of pro-inflammatory cytokines
AntileishmanialLeishmania spp.Disruption of metabolic pathways
AntimalarialPlasmodium spp.Interference with parasite metabolic functions

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that modifications to the chemical structure can enhance bioavailability and reduce metabolic degradation.

Structural Analogues and SAR Studies

Similar compounds have been investigated for their biological activities, leading to structure-activity relationship (SAR) studies:

Table 2: Comparison of Structural Analogues

Compound NameStructure FeaturesBiological Activity
(3-Ethyl-1-methyl-1H-pyrazol-5-yl)Ethyl group on pyrazole ringEnhanced lipophilicity
(5-Bromo-1-methyl-1H-pyrazol-4-yl)Bromine substitution on pyrazole ringIncreased reactivity
(1-Methylpyrazole)Lacks sulfonamide functionalityReduced biological activity

These studies highlight how structural modifications can significantly impact the biological efficacy of pyrazole derivatives.

Properties

IUPAC Name

(1-methylpyrazol-4-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-8-3-5(2-7-8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHBPMYORLDKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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